molecular formula C19H16N2O B1613652 2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile CAS No. 898762-91-9

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Cat. No. B1613652
CAS RN: 898762-91-9
M. Wt: 288.3 g/mol
InChI Key: DCNYNZQNKBDIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, or 2-PBB, is an organic compound belonging to the class of pyrrole derivatives. It has been used in a variety of scientific applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

Novel compounds derived from or related to "2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile" have been synthesized for various purposes, including the development of new materials and understanding chemical interactions. For example, the synthesis and characterization of novel polyimides derived from specific dianhydride monomers and aromatic diamines have been explored for their potential applications in materials science due to their solubility, thermal stability, and mechanical properties (Wang et al., 2006). These materials exhibit significant thermal resistance and could potentially be used in high-performance applications.

Antimicrobial and Antifolate Activities

Research has also focused on the biological activities of compounds related to "2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile." For instance, classical and nonclassical antifolates have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds, such as the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, have shown promising results in inhibiting human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).

Molecular Docking and Antitumor Activity

Further studies involve the use of these compounds in molecular docking to predict their interaction with biological targets, such as enzymes involved in cancer cell proliferation. The synthesis, structure elucidation, and in-vitro antitumor activity against specific cancer cells have been explored, demonstrating the potential of these compounds in therapeutic applications (Bera et al., 2021).

properties

IUPAC Name

2-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-10H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNYNZQNKBDIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643919
Record name 2-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

CAS RN

898762-91-9
Record name 2-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.